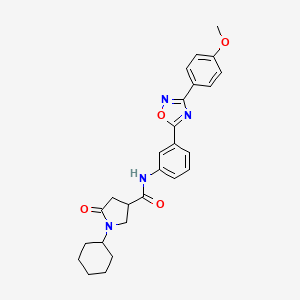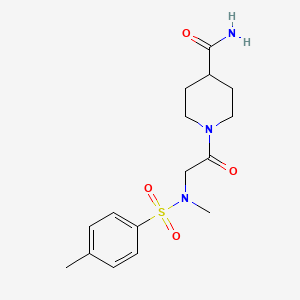![molecular formula C22H20Cl2N2O5S B7695258 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and epidermal growth factor receptor. It has also been shown to inhibit the activity of various cytokines and chemokines, including interleukin-8 and monocyte chemoattractant protein-1.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide in lab experiments include its potential applications in various research fields, its high potency, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide. These include the development of more potent and selective analogs of this compound, the investigation of its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases, and the determination of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in scientific research as a tool in the study of various biological processes and as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in clinical trials and to develop more potent and selective analogs of this compound.
Synthesis Methods
The synthesis method of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-5-aminobenzenesulfonic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with morpholine and benzoyl chloride to obtain the final product.
Scientific Research Applications
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a tool in the study of various biological processes, including cancer cell proliferation, angiogenesis, and inflammation. It has also been used as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and inflammation.
properties
IUPAC Name |
2,4-dichloro-N-[2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-13-4-8-21(31-3)19(10-13)26-32(28,29)15-6-9-20(30-2)18(12-15)25-22(27)16-7-5-14(23)11-17(16)24/h4-12,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLRINYPPSFWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


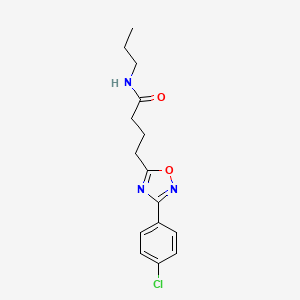




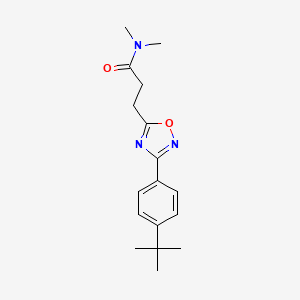
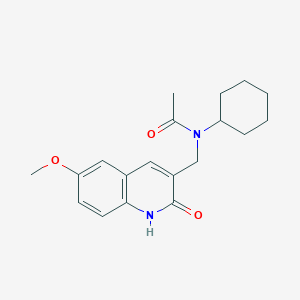
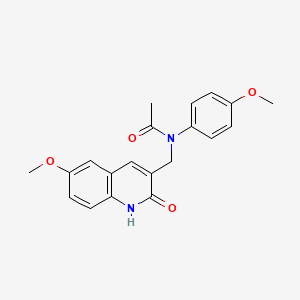
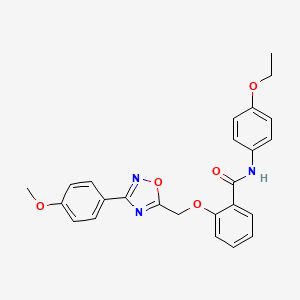

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
